molecular formula C10H14N2O2S B8112295 3-(4-Pyridylethyl)-l-cysteine

3-(4-Pyridylethyl)-l-cysteine

Cat. No.: B8112295
M. Wt: 226.30 g/mol
InChI Key: BILZBDAXNRUJMC-GKAPJAKFSA-N
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Description

3-(4-Pyridylethyl)-l-cysteine: is an organic compound that features a pyridine ring attached to an ethyl group, which is further connected to the amino acid cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Pyridylethyl)-l-cysteine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylpyridine and l-cysteine.

    Reaction Conditions: The reaction between 4-vinylpyridine and l-cysteine is carried out under mild conditions, often in the presence of a suitable solvent like water or ethanol. The reaction may be catalyzed by a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol group of cysteine to the vinyl group of 4-vinylpyridine.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

3-(4-Pyridylethyl)-l-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the pyridine ring.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry:

3-(4-Pyridylethyl)-l-cysteine is used as a building block in the synthesis of more complex molecules

Biology:

In biological research, this compound can be used as a probe to study protein-ligand interactions. The pyridine ring can interact with various biological targets, while the cysteine moiety can form covalent bonds with thiol groups in proteins.

Medicine:

This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The pyridine ring can mimic natural ligands, while the cysteine moiety can enhance binding affinity through covalent interactions.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Pyridylethyl)-l-cysteine involves its interaction with molecular targets through both non-covalent and covalent interactions. The pyridine ring can engage in π-π stacking and hydrogen bonding with aromatic residues in proteins, while the cysteine moiety can form covalent bonds with thiol groups in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-(2-Pyridylethyl)-l-cysteine: Similar structure but with the pyridine ring attached at the 2-position.

    3-(3-Pyridylethyl)-l-cysteine: Similar structure but with the pyridine ring attached at the 3-position.

    3-(4-Pyridylmethyl)-l-cysteine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness:

3-(4-Pyridylethyl)-l-cysteine is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its binding properties and reactivity. This positioning can lead to different biological activities and chemical reactivities compared to its isomers and analogs.

Properties

IUPAC Name

(2R)-2-amino-5-pyridin-4-yl-3-sulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)8(15)2-1-7-3-5-12-6-4-7/h3-6,8-9,15H,1-2,11H2,(H,13,14)/t8?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZBDAXNRUJMC-GKAPJAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(C(C(=O)O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1CCC([C@@H](C(=O)O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 2
3-(4-Pyridylethyl)-l-cysteine
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Reactant of Route 4
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 5
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Reactant of Route 6
3-(4-Pyridylethyl)-l-cysteine

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